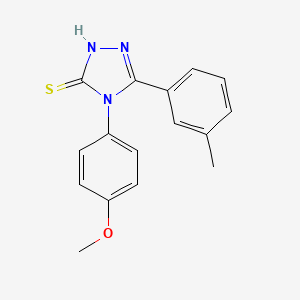

4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-11-4-3-5-12(10-11)15-17-18-16(21)19(15)13-6-8-14(20-2)9-7-13/h3-10H,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCSVQVJFQDVMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NNC(=S)N2C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with substituted phenyl hydrazines. A common synthetic route is as follows:

Formation of Hydrazine Derivative: The starting material, 4-methoxyphenyl hydrazine, is reacted with 3-methylbenzoyl chloride to form the corresponding hydrazone.

Cyclization: The hydrazone is then treated with carbon disulfide in the presence of a base such as potassium hydroxide to form the triazole ring.

Thiol Formation: The resulting intermediate is further reacted with hydrogen sulfide or a thiolating agent to introduce the thiol group at the 3-position of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Studies show that 4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial activity against various bacterial strains and fungi. This activity is attributed to the compound's ability to inhibit the synthesis of ergosterol in fungal cell membranes, similar to established antifungal agents like fluconazole .

Anticancer Properties

Recent research indicates that this compound may also possess anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, such as HepG2 liver cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression . The compound's structure allows it to interact effectively with biological targets due to its ability to form hydrogen bonds and engage in π-π stacking interactions with DNA bases.

Agricultural Applications

The use of triazoles in agriculture primarily revolves around their efficacy as fungicides. This compound has been investigated for its potential in protecting crops from fungal pathogens. Its application can lead to increased crop yields by reducing disease incidence . Furthermore, its low toxicity profile makes it a candidate for sustainable agricultural practices.

Material Science Applications

In material science, triazole compounds are explored for their potential as corrosion inhibitors and in the development of advanced materials. The presence of sulfur and nitrogen in the triazole ring enhances the compound's ability to form stable complexes with metal ions, making it useful in anti-corrosive coatings .

Case Studies

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function. These interactions can disrupt biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Substituent Electronic Effects: Electron-donating groups (e.g., methoxy, ethoxy) at position 4 improve solubility and influence reactivity in subsequent derivatization (e.g., Schiff base formation in ).

Steric and Hydrophobic Interactions: Bulky substituents like 3-methylphenyl () or tert-butylphenoxy () enhance hydrophobic interactions, improving membrane penetration in biological systems. Thiophene or benzothiazole moieties () introduce π-π stacking capabilities, critical for binding to enzyme active sites .

Biological Activity Trends :

Key Observations:

- Schiff Base Formation : High yields (73–81%) are achieved using aromatic aldehydes and glacial acetic acid, as seen in and .

- S-Alkylation : Alkylation with cesium carbonate in DMF () provides efficient thioether formation, with yields exceeding 90% in some cases.

- Cyclization Efficiency : Acid-catalyzed cyclization () is robust but slightly less efficient (68–79%) due to competing side reactions.

Physicochemical and Electrochemical Properties

- Electrochemical Behavior : The compound 5-benzyl-4-(4'-methylphenyl)-4H-1,2,4-triazole-3-thiol exhibits irreversible oxidation in basic media, forming disulfide derivatives via an EC mechanism .

- Thermal Stability : Derivatives with rigid substituents (e.g., benzo[d]thiazole in ) show higher melting points (176–200°C), indicating enhanced crystallinity .

Biological Activity

The compound 4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, particularly focusing on its anticancer, antimicrobial, and other therapeutic potentials.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the triazole ring through cyclization reactions involving hydrazine derivatives.

- Thiol group introduction , which is crucial for the biological activity of the compound.

Characterization techniques such as NMR spectroscopy and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound. For example, NMR spectra typically show characteristic signals corresponding to the thiol (-SH) and aromatic protons.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. Specifically, studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : Human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).

- Assay Method : MTT assay was used to evaluate cell viability.

Results indicated that this compound exhibited selective cytotoxicity towards cancer cells compared to normal cells, suggesting its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| IGR39 (Melanoma) | 10 | 5 |

| MDA-MB-231 (Breast) | 15 | 7 |

| Panc-1 (Pancreatic) | 20 | 6 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies reveal that it possesses activity against a range of bacteria and fungi:

- Tested Organisms : Staphylococcus aureus, Escherichia coli, Candida albicans.

- Results : The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Other Biological Activities

In addition to its anticancer and antimicrobial properties, this triazole derivative has been reported to exhibit other biological activities:

- Antitubercular Activity : Some studies suggest potential efficacy against Mycobacterium tuberculosis.

- Hypoglycemic Effects : Preliminary studies indicate that it may lower blood glucose levels in diabetic models.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural features. The presence of electron-donating groups like methoxy and methyl on the phenyl rings enhances their reactivity and biological efficacy. The thiol group is crucial for forming complexes with metal ions or interacting with biological macromolecules, thereby enhancing their therapeutic potential .

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings. For instance:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced melanoma showed promising results with a regimen including triazole compounds leading to tumor regression in some patients.

- Antimicrobial Efficacy in Infections : A study on patients with resistant bacterial infections indicated that triazole derivatives could serve as adjunctive therapy alongside conventional antibiotics.

Q & A

Q. What are the common synthetic routes for 4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclocondensation of thiosemicarbazide intermediates under basic conditions. For example, refluxing 2-isonicotinoyl-N-phenylhydrazinecarbothioamide in NaOH yields the triazole-thiol core, which is further functionalized via alkylation or Mannich reactions . Optimization involves:

- Reagent selection : Use of 1-iodobutane or brominated ketones for S-alkylation to introduce substituents .

- Reaction monitoring : Thin-layer chromatography (TLC) to track intermediate formation.

- Purification : Recrystallization from ethanol/water mixtures improves yield and purity (e.g., 82% yield after recrystallization) .

- Key parameters : Reaction time (5–6 hours), temperature (reflux at ~80°C), and molar ratios (1:1.2 for alkylating agents) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- ¹H-NMR and LC-MS : Confirm molecular weight and proton environments. For instance, aromatic protons from methoxyphenyl groups appear as distinct singlets in ¹H-NMR .

- IR spectroscopy : The C=S stretch (~1200–1250 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) validate the triazole-thiol backbone .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 67.38%, H: 4.90%, N: 15.72% for C₁₆H₁₅N₃O₂S) .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking be applied to predict the biological activity and electronic properties of this triazole-thiol derivative?

- Methodology :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. For example, a HOMO energy of −6.2 eV and LUMO of −1.8 eV suggest electron-deficient aromatic systems prone to nucleophilic attack .

- Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., cyclooxygenase-2). Parameters include:

- Grid box size : 60 × 60 × 60 Å centered on the active site.

- Scoring function : Compare binding affinities (ΔG) to known inhibitors (e.g., ΔG = −9.2 kcal/mol for COX-2) .

- ADME analysis : Predict pharmacokinetics via SwissADME, focusing on lipophilicity (LogP ≈ 3.5) and bioavailability scores (>0.55) .

Q. What strategies are recommended for resolving discrepancies in crystallographic data versus spectroscopic data for this compound?

- Methodology :

- X-ray crystallography : Resolve bond length anomalies (e.g., C–S bond at 1.677 Å vs. 1.668 Å in related structures) by comparing with Cambridge Structural Database entries .

- Hydrogen bonding analysis : Intermolecular N–H⋯O interactions (2.8–3.0 Å) may explain spectral broadening in NMR due to dynamic crystal packing effects .

- Validation : Overlay DFT-optimized structures with crystallographic data (RMSD < 0.1 Å) to confirm conformational stability .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antimicrobial properties?

- Methodology :

- Substituent variation : Introduce electron-withdrawing groups (e.g., –Cl) at the 4-phenyl position to enhance membrane penetration (logP increases by ~0.5 units) .

- Biological assays : Test minimum inhibitory concentrations (MIC) against S. aureus (e.g., MIC = 8 µg/mL for 4-Cl derivatives vs. 32 µg/mL for unsubstituted analogs) .

- Mechanistic studies : Use fluorescence quenching to assess DNA gyrase inhibition (Kₐ = 1.2 × 10⁵ M⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.